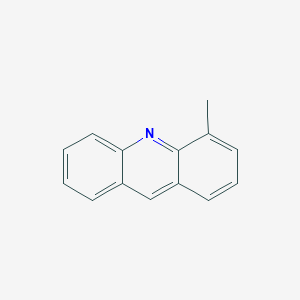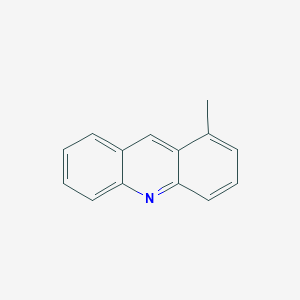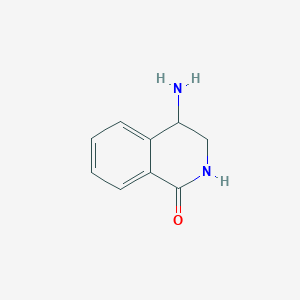
4-Amino-3,4-dihydroisoquinolin-1(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-3,4-dihydroisoquinolin-1(2H)-one, also known as ADQ, is a heterocyclic compound that has been widely studied in the scientific community due to its potential applications in medicinal chemistry. ADQ belongs to the class of isoquinolines, which are organic compounds that contain a benzene ring fused to a pyridine ring. The unique structure of ADQ makes it a promising candidate for the development of new drugs, as it can interact with various biological targets in the body.
Mecanismo De Acción
The mechanism of action of 4-Amino-3,4-dihydroisoquinolin-1(2H)-one is complex and varies depending on the biological target being studied. 4-Amino-3,4-dihydroisoquinolin-1(2H)-one has been shown to interact with various proteins and enzymes in the body, including kinases, phosphatases, and transcription factors. 4-Amino-3,4-dihydroisoquinolin-1(2H)-one can also modulate the activity of ion channels and transporters, which play critical roles in the regulation of cellular function.
Efectos Bioquímicos Y Fisiológicos
4-Amino-3,4-dihydroisoquinolin-1(2H)-one has been shown to have a wide range of biochemical and physiological effects in the body. It has been shown to inhibit the growth and proliferation of cancer cells, as well as to induce apoptosis (programmed cell death) in these cells. 4-Amino-3,4-dihydroisoquinolin-1(2H)-one has also been shown to possess antimicrobial and antiviral properties, making it a potential candidate for the development of new antibiotics and antiviral drugs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-Amino-3,4-dihydroisoquinolin-1(2H)-one in lab experiments is its ability to interact with multiple biological targets, making it a versatile tool for studying various cellular processes. However, one of the limitations of using 4-Amino-3,4-dihydroisoquinolin-1(2H)-one is its potential toxicity, as it can cause damage to healthy cells if used in high concentrations. Additionally, the synthesis of 4-Amino-3,4-dihydroisoquinolin-1(2H)-one can be challenging and requires specialized equipment and expertise.
Direcciones Futuras
There are several potential future directions for research on 4-Amino-3,4-dihydroisoquinolin-1(2H)-one. One area of interest is the development of new drugs based on 4-Amino-3,4-dihydroisoquinolin-1(2H)-one, which could be used to treat a wide range of diseases, including cancer, infectious diseases, and inflammatory disorders. Another area of interest is the investigation of the molecular mechanisms underlying the biological activities of 4-Amino-3,4-dihydroisoquinolin-1(2H)-one, which could lead to the identification of new drug targets and the development of more effective therapies. Finally, further research is needed to determine the safety and efficacy of 4-Amino-3,4-dihydroisoquinolin-1(2H)-one in clinical trials, which could pave the way for its use in human medicine.
Métodos De Síntesis
The synthesis of 4-Amino-3,4-dihydroisoquinolin-1(2H)-one involves a multistep process that requires the use of several reagents and catalysts. One of the most common methods for synthesizing 4-Amino-3,4-dihydroisoquinolin-1(2H)-one is the Pictet-Spengler reaction, which involves the condensation of an aminoindole with an aldehyde or ketone. Other methods include the Friedländer synthesis, the Bischler-Napieralski reaction, and the Skraup synthesis.
Aplicaciones Científicas De Investigación
4-Amino-3,4-dihydroisoquinolin-1(2H)-one has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit a wide range of biological activities, including antitumor, antimicrobial, antiviral, and anti-inflammatory properties. 4-Amino-3,4-dihydroisoquinolin-1(2H)-one has also been investigated for its ability to modulate various signaling pathways in the body, such as the PI3K/Akt/mTOR pathway and the NF-κB pathway.
Propiedades
IUPAC Name |
4-amino-3,4-dihydro-2H-isoquinolin-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c10-8-5-11-9(12)7-4-2-1-3-6(7)8/h1-4,8H,5,10H2,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPRLKELCMYQPJW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC=CC=C2C(=O)N1)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-3,4-dihydroisoquinolin-1(2H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Phenanthro[1,2-b]thiophene](/img/structure/B185702.png)
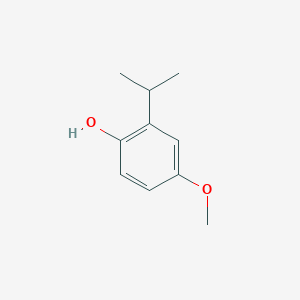
![3-Chloro-4,5-bis[(4-chlorobenzyl)sulfanyl]pyridazine](/img/structure/B185705.png)
![7-Butylsulfanyl-5,6-dihydroimidazo[4,5-d]pyridazine-4-thione](/img/structure/B185706.png)

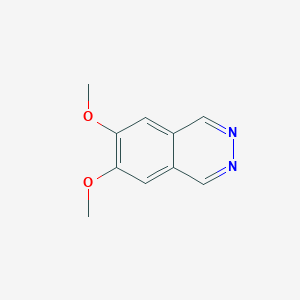
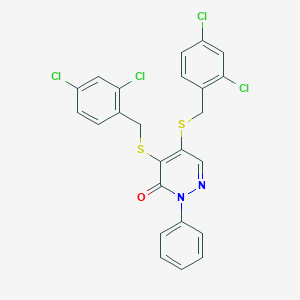
![4,7-bis[(4-chlorophenyl)methylsulfanyl]-1H-imidazo[4,5-d]pyridazine](/img/structure/B185712.png)
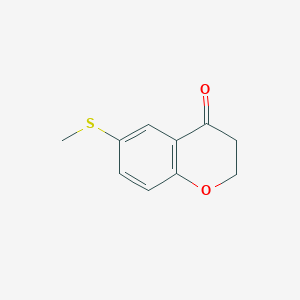
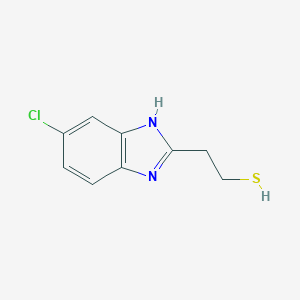
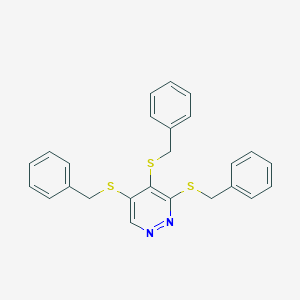
![Ethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B185722.png)
